molecular formula C17H17Cl3N2O2S B2985078 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine CAS No. 325813-37-4

1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine

Cat. No.: B2985078
CAS No.: 325813-37-4
M. Wt: 419.75
InChI Key: UYMDLCFABSTRKI-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine is a complex organic compound that belongs to the piperazine class. This compound is characterized by the presence of a benzyl group attached to a piperazine ring, which is further substituted with a 2,3,4-trichlorobenzenesulfonyl group. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine typically involves multiple steps. One common method includes the reaction of piperazine with benzyl chloride to form 1-benzylpiperazine. This intermediate is then reacted with 2,3,4-trichlorobenzenesulfonyl chloride under suitable conditions to yield the final product .

Synthetic Route:

    Formation of 1-benzylpiperazine:

    Formation of this compound:

Industrial Production: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine undergoes various chemical reactions, including:

  • Substitution Reactions:

    • The benzyl group can be substituted with other functional groups under appropriate conditions.
    • Common reagents: Halogenating agents, nucleophiles.
  • Oxidation and Reduction Reactions:

    • The compound can undergo oxidation to form sulfoxides or sulfones.
    • Reduction can lead to the formation of corresponding amines or alcohols.
    • Common reagents: Oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride.
  • Hydrolysis:

    • The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid.

Major Products:

  • Substituted piperazines, sulfoxides, sulfones, and sulfonic acids.

Scientific Research Applications

1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine has a wide range of applications in scientific research:

  • Chemistry:

    • Used as an intermediate in the synthesis of more complex organic molecules.
    • Employed in studying reaction mechanisms and kinetics.
  • Biology:

    • Investigated for its potential biological activities, including antimicrobial and antifungal properties.
  • Medicine:

    • Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
  • Industry:

    • Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine involves its interaction with specific molecular targets. The compound is known to interact with various enzymes and receptors, modulating their activity. The sulfonyl group plays a crucial role in its binding affinity and specificity towards these targets .

Molecular Targets and Pathways:

  • Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.
  • Receptors: Binding to receptors, leading to modulation of signal transduction pathways.

Comparison with Similar Compounds

1-Benzyl-4-(2,3,4-trichlorobenzenesulfonyl)piperazine can be compared with other similar compounds in the piperazine class:

Uniqueness: The presence of the 2,3,4-trichlorobenzenesulfonyl group in this compound imparts unique chemical and biological properties, making it distinct from other piperazine derivatives.

Properties

IUPAC Name

1-benzyl-4-(2,3,4-trichlorophenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl3N2O2S/c18-14-6-7-15(17(20)16(14)19)25(23,24)22-10-8-21(9-11-22)12-13-4-2-1-3-5-13/h1-7H,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMDLCFABSTRKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=C(C(=C(C=C3)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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